1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Overview
Description
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a complex organic compound featuring a phosphine group attached to a naphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the synthesis of the diphenylphosphine group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable naphthalene derivative under inert conditions.
Coupling Reaction: The phosphine ligand is then coupled with a naphthalen-2-ol derivative using a palladium-catalyzed cross-coupling reaction. Common catalysts include palladium acetate and triphenylphosphine, with bases such as potassium carbonate used to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can act as a ligand in various coupling reactions, including Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, amines, or thiols.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted naphthalenes.
Coupling Reactions: Coupled aromatic compounds.
Scientific Research Applications
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.
Biology: The compound can be employed in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, facilitating the activation and transformation of substrates. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and selectivity in various reactions.
Molecular Targets and Pathways:
Catalytic Sites: The compound targets metal catalytic sites, forming complexes that are crucial for catalytic activity.
Reaction Pathways: It influences pathways such as oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
Properties
IUPAC Name |
1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAKMZAVUALLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245802 | |
Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199796-91-3 | |
Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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